molecular formula C7H5F3IN B136652 4-Iodo-3-(trifluoromethyl)aniline CAS No. 155403-06-8

4-Iodo-3-(trifluoromethyl)aniline

Cat. No. B136652
M. Wt: 287.02 g/mol
InChI Key: ZPVVSYSGZZPGPH-UHFFFAOYSA-N
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Patent
US06608071B2

Procedure details

In the presence of 1.7 g of Raney nickel, 8.6 g (27 mmol) of 4-iodo-3-trifluoromethyl-nitro-benzene are hydrogenated in 170 ml of methanol. The reaction mixture is filtered over Celite. Concentration of the filtrate by evaporation yields the oily title compound, which slowly crystallises when left to stand: 1H NMR (CDCl3) 7.63 (d, 1H), 6.98 (d, 1H), 6.54 (dd, 1H), 5.75 (s, H2N); FAB-MS (M+H)+=288.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12]>[Ni].CO>[NH2:8][C:5]1[CH:4]=[C:3]([C:11]([F:14])([F:12])[F:13])[C:2]([I:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over Celite
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=CC1)I)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.